molecular formula C10H11NO2 B8571676 4-(Azetidin-1-ylcarbonyl)phenol

4-(Azetidin-1-ylcarbonyl)phenol

Cat. No.: B8571676
M. Wt: 177.20 g/mol
InChI Key: APYYLTZBCALLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-ylcarbonyl)phenol is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

azetidin-1-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C10H11NO2/c12-9-4-2-8(3-5-9)10(13)11-6-1-7-11/h2-5,12H,1,6-7H2

InChI Key

APYYLTZBCALLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Carbonyldiimidazole (95.57 mmol; 16.57 g) was charged to a 250 mL round bottomed flask purged with nitrogen, acetonitrile (72 mL) was added, to form a mobile white slurry. 4-Hydroxybenzoic acid (86.88 mol; 12.00 g) was added in portions over 30 minutes to give clear yellow solution, which then became a slurry after approximately 15 minutes. The slurry was heated to 50° C. and azetidine (104.25 mol; 5.95 g) in acetonitrile (10 mL) was added drop wise over 10 minutes. Further azetidine (17.38 mmol; 992.08 mg) was added in acetonitrile (12 mL) and the reaction mixture was heated to 50° C. for a further hour. The precipitated product (10 g, 65% yield) was isolated by filtration and washed with acetonitrile (15 mL) and then dried in a vacuum oven at 40° C.
[Compound]
Name
1,1-Carbonyldiimidazole
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
5.95 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
992.08 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
65%

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